4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyrrol-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reaction sequences. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-1,3-thiazol-2-yl)phenol
- 4-(4-bromophenyl)-thiazol-2-amine derivatives
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
Compared to similar compounds, 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18BrN3O2S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H18BrN3O2S/c1-23-8-2-7-21-9-14(22)15(16(21)19)17-20-13(10-24-17)11-3-5-12(18)6-4-11/h3-6,10,19,22H,2,7-9H2,1H3 |
InChI Key |
QWTNQJJFVUIVGP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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